
Phenylhydrazine-d5 Hydrochloride (Major)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions: Phenyl-d5-hydrazine hydrochloride is synthesized by reacting aniline with sodium nitrite in the presence of hydrochloric acid to form a diazonium salt. This intermediate is then reduced using sodium sulfite in the presence of sodium hydroxide to yield phenylhydrazine, which is subsequently labeled with deuterium to form phenyl-d5-hydrazine .
Industrial Production Methods: The industrial production of phenyl-d5-hydrazine hydrochloride involves large-scale synthesis using the same basic principles as the laboratory preparation. The process is optimized for yield and purity, often involving additional purification steps such as crystallization and recrystallization .
化学反应分析
Types of Reactions: Phenyl-d5-hydrazine hydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding azobenzenes.
Reduction: It can be reduced to form aniline derivatives.
Substitution: It can participate in nucleophilic substitution reactions to form hydrazones and other derivatives
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like aldehydes and ketones are used under acidic or basic conditions to form hydrazones.
Major Products:
Oxidation: Azobenzenes
Reduction: Aniline derivatives
Substitution: Hydrazones
科学研究应用
Phenyl-d5-hydrazine hydrochloride is widely used in scientific research, including:
Chemistry: It is used in the synthesis of various organic compounds, including Verdazyl.
Biology: It serves as a labeling reagent in proteomics research.
Medicine: It is used in the development of antifungal agents and other pharmaceuticals.
Industry: It is employed in the synthesis of dyes and other industrial chemicals.
作用机制
Phenyl-d5-hydrazine hydrochloride exerts its effects through nucleophilic addition reactions. It reacts with carbonyl compounds to form hydrazones, which can be further reduced to alkanes via the Wolff-Kishner reduction. This reaction involves the deprotonation of nitrogen, protonation of carbon, and the release of nitrogen gas .
相似化合物的比较
Phenylhydrazine: Similar in structure but lacks deuterium labeling.
Hydrazine: A simpler hydrazine derivative without the phenyl group.
Aniline: The precursor in the synthesis of phenyl-d5-hydrazine hydrochloride
Uniqueness: Phenyl-d5-hydrazine hydrochloride is unique due to its deuterium labeling, which makes it particularly useful in research applications requiring isotopic labeling. This labeling allows for more precise tracking and analysis in various chemical and biological studies .
属性
分子式 |
C6H9ClN2 |
|---|---|
分子量 |
149.63 g/mol |
IUPAC 名称 |
(2,3,4,5,6-pentadeuteriophenyl)hydrazine;hydrochloride |
InChI |
InChI=1S/C6H8N2.ClH/c7-8-6-4-2-1-3-5-6;/h1-5,8H,7H2;1H/i1D,2D,3D,4D,5D; |
InChI 键 |
JOVOSQBPPZZESK-GWVWGMRQSA-N |
手性 SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])NN)[2H])[2H].Cl |
规范 SMILES |
C1=CC=C(C=C1)NN.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(7S)-7-[[4-(2-amino-1-carboxy-2-oxoethylidene)-1,3-dithietane-2-carbonyl]amino]-7-methoxy-3-[(1-methyltetrazol-5-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B13400423.png)

![4-[(11,17-Dihydroxy-6-methyl-3,20-dioxopregna-1,4-dien-21-yl)oxy]-4-oxobutanoic acid](/img/structure/B13400435.png)
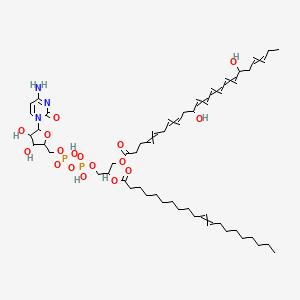
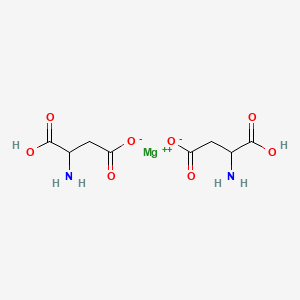
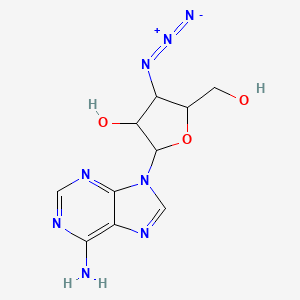
![Methyl 1-[[2-N-(5-Nitrothiazolyl)carboxamido]phenyl]-2,3,4-tri-O-acetyl-|A-D-glucopyranuronate](/img/structure/B13400478.png)
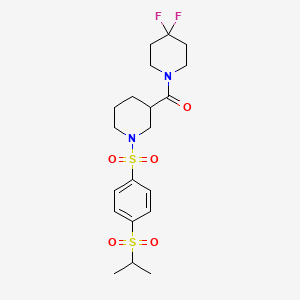
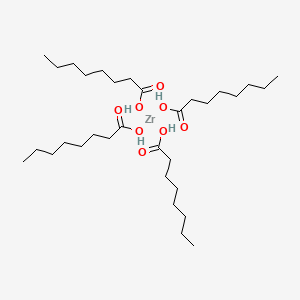
![[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] (1R,4S,5S,9R,10R,13S)-5,9-dimethyl-14-methylidene-13-[(2R,3S,4R,5R,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxytetracyclo[11.2.1.01,10.04,9]hexadecane-5-carboxylate](/img/structure/B13400505.png)
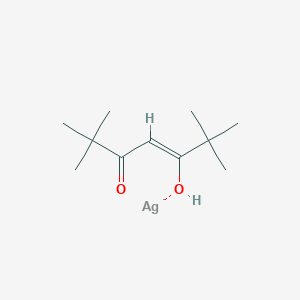
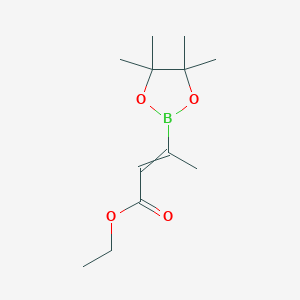
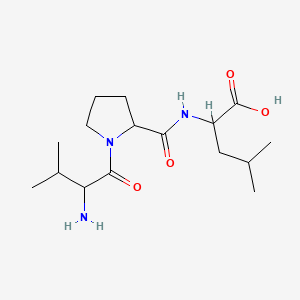
![5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)-N-[6-[3-(pyridin-2-yldisulfanyl)propanoylamino]hexyl]pentanamide](/img/structure/B13400534.png)
